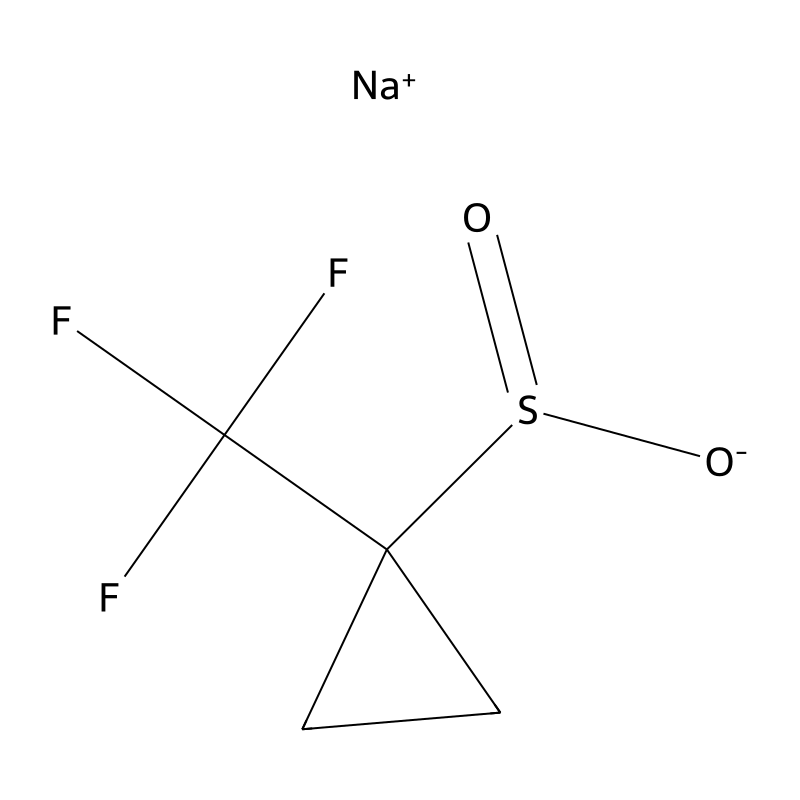

Sodium 1-(trifluoromethyl)cyclopropanesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium 1-(trifluoromethyl)cyclopropanesulfinate, also known as Baran TFCS-Na reagent, has emerged as a valuable tool in scientific research due to its remarkable ability to activate C-H bonds. C-H activation is a fundamental step in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Traditionally, C-H activation has relied on harsh reaction conditions or expensive metal catalysts. Sodium 1-(trifluoromethyl)cyclopropanesulfinate offers a unique advantage by facilitating C-H activation under milder conditions with high efficiency and selectivity [].

Applications in Organic Synthesis

Research has explored the utility of Sodium 1-(trifluoromethyl)cyclopropanesulfinate in various organic synthesis reactions. One prominent application involves the trifluoromethylation of aromatic and heteroaromatic compounds. The trifluoromethyl group (CF3) is a valuable functional group in medicinal chemistry due to its enhanced metabolic stability and lipophilicity. Sodium 1-(trifluoromethyl)cyclopropanesulfinate serves as a precursor for reactive trifluoromethyl copper species, which can efficiently install the CF3 group onto aromatic rings [].

Another area of application lies in the synthesis of fluorinated ketones. Here, Sodium 1-(trifluoromethyl)cyclopropanesulfinate facilitates the ring-opening trifluoromethylation of cyclopropanols, providing a straightforward route to valuable fluorinated ketones []. Researchers have also demonstrated the effectiveness of this reagent in diverse C-H functionalization reactions, enabling the introduction of various functional groups onto organic molecules with high regioselectivity.

Sodium 1-(trifluoromethyl)cyclopropanesulfinate is a specialized chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, along with a sulfinic acid moiety. This compound is notable for its unique structural features, which confer distinct reactivity and properties. It is primarily utilized in organic synthesis, particularly in the field of fluorinated compounds.

- Ring-opening trifluoromethylation: This reaction involves the cleavage of the cyclopropane ring to yield β-trifluoromethyl ketones .

- C-C bond formation: The compound can facilitate carbon-carbon bond formation through its reactivity in nucleophilic substitution reactions .

While specific biological activity data for sodium 1-(trifluoromethyl)cyclopropanesulfinate is limited, compounds with similar structures often exhibit notable biological properties, including potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can be advantageous in drug design.

Sodium 1-(trifluoromethyl)cyclopropanesulfinate can be synthesized through various methods:

- From cyclopropanol intermediates: One common method involves the two-step conversion of carboxylic esters into distally fluorinated ketones via cyclopropanol intermediates. This process utilizes sodium 1-(trifluoromethyl)cyclopropanesulfinate as a key reagent .

- Fluoroalkylation reactions: The compound can also be generated through fluoroalkylation reactions involving other sulfinate salts and appropriate substrates .

Sodium 1-(trifluoromethyl)cyclopropanesulfinate has several applications in synthetic organic chemistry:

- Fluoroalkylating agent: It is primarily used for introducing trifluoromethyl groups into organic molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

- Catalyst: The compound can act as a catalyst in various organic transformations, enhancing reaction efficiency and selectivity .

Interaction studies involving sodium 1-(trifluoromethyl)cyclopropanesulfinate focus on its reactivity with different substrates and its role in facilitating fluoroalkylation. These studies help elucidate the mechanisms by which this compound operates in synthetic pathways and its potential interactions with biological systems.

Several compounds share structural similarities with sodium 1-(trifluoromethyl)cyclopropanesulfinate, each exhibiting unique properties and reactivities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sodium triflinate | Trifluoromethyl group attached to a different carbon framework | Precursor for trifluoromethyl copper species |

| Sodium 1,1-difluoroethanesulfinate | Difluoroalkyl group instead of trifluoromethyl | Different reactivity profiles in fluoroalkylation |

| Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate | Contains a bromophenyl substituent | Potential applications in targeted synthesis due to bromine's reactivity |

Sodium 1-(trifluoromethyl)cyclopropanesulfinate stands out due to its specific cyclopropane structure, which influences its reactivity and applications compared to these other compounds. Its ability to facilitate unique transformations makes it particularly valuable in synthetic chemistry.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides crucial structural information for sodium 1-(trifluoromethyl)cyclopropanesulfinate, revealing distinct spectroscopic signatures characteristic of its unique molecular framework [1] [2].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H nuclear magnetic resonance spectrum of sodium 1-(trifluoromethyl)cyclopropanesulfinate displays characteristic resonances arising from the cyclopropane ring system. The cyclopropane protons typically appear in the chemical shift range of 1.5-2.0 ppm, exhibiting complex coupling patterns due to the inherent ring strain and the influence of the electron-withdrawing trifluoromethyl substituent [3] [4]. The geminal coupling constants in cyclopropane derivatives are generally negative, ranging from -4 to -20 Hz, while vicinal coupling constants depend strongly on the dihedral angle relationship between adjacent protons [3] [5]. The presence of the trifluoromethyl group introduces additional complexity through long-range fluorine-proton coupling, which can be observed as fine splitting patterns in high-resolution spectra [1].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The ¹³C nuclear magnetic resonance spectrum reveals several diagnostic features characteristic of the compound's structure. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with three equivalent fluorine atoms, typically exhibiting a coupling constant (¹JC-F) of approximately 285 Hz [1] [6]. This quaternary carbon resonates in the range of 120-130 ppm, consistent with other trifluoromethyl-containing compounds [7] [8]. The cyclopropane ring carbons appear in the characteristic range of 10-25 ppm, with the quaternary carbon bearing the trifluoromethyl group showing additional splitting due to fluorine coupling [1] [9].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Characteristics

The ¹⁹F nuclear magnetic resonance spectrum provides the most diagnostic information for structural identification. The trifluoromethyl group in sodium 1-(trifluoromethyl)cyclopropanesulfinate typically resonates as a sharp singlet in the range of -62 to -70 ppm relative to trichlorofluoromethane [1] [6] [8]. This chemical shift is consistent with trifluoromethyl groups attached to sp³-hybridized carbon centers [8] [10]. The fluorine resonance appears as a singlet due to rapid rotation around the C-CF₃ bond at room temperature, which averages the magnetic environments of the three fluorine atoms [11] [12].

| Nuclear Magnetic Resonance Type | Key Features | Expected Multiplicities |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Cyclopropane ring protons (δ ~1.5-2.0 ppm); Complex coupling patterns due to ring strain | Complex multiples due to vicinal and geminal coupling |

| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbon (quartet, J ~285 Hz); Cyclopropane carbons (δ ~10-25 ppm) | Quaternary C (quartet), CH₂ groups (singlets or triplets) |

| ¹⁹F Nuclear Magnetic Resonance | CF₃ group (δ ~-62 to -70 ppm); Single peak due to rapid rotation | Singlet (CF₃) |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable insights into the fragmentation behavior and structural characteristics of sodium 1-(trifluoromethyl)cyclopropanesulfinate. The compound exhibits distinctive fragmentation patterns that reflect the stability of various molecular fragments [13] [14].

Molecular Ion Formation and Primary Fragmentation

Under electron impact ionization conditions, sodium 1-(trifluoromethyl)cyclopropanesulfinate can form molecular ions at m/z 173 [M]⁺, though the intensity is typically low to medium due to the ionic nature of the compound [13]. Sodium adduct formation is common, producing ions at m/z 196 [M+Na]⁺, which can serve as a more stable molecular ion species [2] [13].

Characteristic Fragmentation Pathways

The most prominent fragmentation pathway involves the formation of the trifluoromethyl cation (CF₃⁺) at m/z 69, which typically serves as the base peak in the mass spectrum [14] [15] [16]. This fragment is exceptionally stable due to the strong electron-withdrawing nature of the fluorine atoms and represents the most favorable fragmentation route for trifluoromethyl-containing compounds [14] [17]. Additional significant fragments include the loss of sulfur dioxide (SO₂) from the molecular ion, producing ions at m/z 127 [M-SO₂-H]⁺, indicating the ready cleavage of the carbon-sulfur bond under electron impact conditions [13] [18].

The trifluoromethyl cyclopropane fragment (C₄H₄F₃⁺) appears at m/z 109, representing retention of the complete trifluoromethyl cyclopropyl unit after loss of the sulfinate group [13] [19]. Further fragmentation of this ion produces smaller fluorinated fragments, including C₃H₂F₃⁺ at m/z 89 [14].

Secondary Fragmentation Products

Secondary fragmentation processes generate additional diagnostic ions, including sulfur dioxide (SO₂⁺) at m/z 64, representing direct loss from the sulfinate functionality [18]. Sodium-containing fragments appear at lower masses, including sodium oxide (Na₂O⁺) at m/z 46 and the sodium cation at m/z 23 [13].

| Ion m/z | Ion Type | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| 196 [M+Na]⁺ | Molecular ion (sodium adduct) | Variable | Molecular ion formation |

| 173 [M]⁺ | Molecular ion | Low-Medium | Loss of Na⁺ from molecular ion |

| 127 [M-SO₂-H]⁺ | Loss of sulfinate group | Medium | C-S bond cleavage |

| 109 [C₄H₄F₃]⁺ | Trifluoromethyl cyclopropane | Medium | Retention of CF₃-cyclopropyl unit |

| 89 [C₃H₂F₃]⁺ | Trifluoromethyl fragment | Medium-High | Further fragmentation of ring |

| 69 [CF₃]⁺ | Base peak (CF₃) | High (Base Peak) | CF₃⁺ most stable fragment |

| 64 [SO₂]⁺ | Sulfur dioxide | Medium | Direct loss from sulfinate |

| 46 [Na₂O]⁺ | Sodium oxide | Low | Secondary fragmentation |

| 23 [Na]⁺ | Sodium cation | Low-Medium | Simple cation loss |

Thermal Stability and Decomposition Pathways

The thermal behavior of sodium 1-(trifluoromethyl)cyclopropanesulfinate follows a complex multi-stage decomposition pattern characteristic of organosulfur compounds containing fluorinated substituents [20] [18].

Initial Thermal Stability Range (25-200°C)

At temperatures below 200°C, sodium 1-(trifluoromethyl)cyclopropanesulfinate exhibits good thermal stability with minimal decomposition [2] [21]. The compound maintains its structural integrity within this temperature range, experiencing only minor mass loss (0-5%) primarily attributed to dehydration and loss of surface moisture [20]. This stability profile makes the compound suitable for storage and handling under normal laboratory conditions when kept below 200°C [2].

Early Decomposition Phase (200-400°C)

The onset of thermal decomposition begins around 200°C, with more significant decomposition occurring between 287-292°C, corresponding to the reported melting point range [2] [20]. During this phase, mass loss increases to 10-30%, primarily due to initial cleavage of the carbon-sulfur bond and formation of sulfur dioxide [18] [22]. The sulfinate group demonstrates particular thermal lability, with sulfur dioxide elimination representing one of the primary decomposition pathways [23] [18].

Major Decomposition Phase (400-600°C)

The most significant thermal decomposition occurs between 400-600°C, where mass loss reaches 50-80% of the original compound [20] [18]. This phase involves extensive fragmentation of the organic framework, including breakdown of the trifluoromethyl group and opening of the cyclopropane ring [18] [17]. The decomposition products include various fluorinated organic fragments, sulfur dioxide, and intermediate carbonaceous residues [20] [24].

Complete Pyrolysis (600-800°C)

At temperatures above 600°C, complete pyrolysis occurs with total mass loss reaching 90-95% [20] [23]. The final decomposition products consist primarily of inorganic salts, including sodium sulfate (Na₂SO₄) and various fluoride salts [23] [18]. The formation of these thermally stable inorganic products represents the terminal stage of the thermal decomposition process [22].

| Temperature Range (°C) | Decomposition Stage | Expected Products | Mass Loss Percent | Key Processes |

|---|---|---|---|---|

| 25-200 | Initial heating | Dehydration, structural rearrangement | 0-5% | Loss of surface moisture |

| 200-400 | Early decomposition | C-S bond cleavage, SO₂ formation | 10-30% | Sulfinate group decomposition |

| 400-600 | Major decomposition | CF₃ group fragmentation, cyclopropane ring opening | 50-80% | Organic framework breakdown |

| 600-800 | Complete pyrolysis | Complete mineralization to inorganic salts | 90-95% | Formation of Na₂SO₄, fluoride salts |

Solubility Profile in Polar and Nonpolar Media

The solubility characteristics of sodium 1-(trifluoromethyl)cyclopropanesulfinate are primarily governed by its ionic nature as a sodium salt and the presence of both hydrophobic (trifluoromethyl and cyclopropane) and hydrophilic (sulfinate) components [25] [26].

Solubility in Polar Protic Solvents

Sodium 1-(trifluoromethyl)cyclopropanesulfinate exhibits high solubility in water due to its ionic character, which favors dissolution through ion-dipole interactions [27] [28]. The sulfinate anion can engage in hydrogen bonding with protic solvents, further enhancing solubility [29] [30]. In methanol and other lower alcohols, the compound shows moderate to high solubility, benefiting from the polar nature of these solvents while experiencing some limitation due to the hydrophobic trifluoromethyl group [28] [31].

Solubility in Polar Aprotic Solvents

The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [25] [26]. These solvents provide strong solvation of both cations and anions without competing hydrogen bonding, making them particularly effective for dissolving ionic organosulfur compounds [28] [32]. Acetonitrile provides moderate solubility, though the ionic character of the compound may limit dissolution compared to more polar solvents [28] [33].

Solubility in Nonpolar Media

In nonpolar solvents such as dichloromethane, toluene, and aliphatic hydrocarbons, sodium 1-(trifluoromethyl)cyclopropanesulfinate shows very poor to negligible solubility [27] [34]. The ionic nature of the compound is incompatible with nonpolar media, which cannot provide adequate solvation for the charged species [33] [31]. Despite the presence of the trifluoromethyl group, which can interact with fluorinated solvents, the dominant ionic character of the molecule prevents dissolution in nonpolar environments [35].

| Solvent Type | Polarity | Expected Solubility | Comments |

|---|---|---|---|

| Water | High (protic) | High | Ionic character favors dissolution |

| Methanol | High (protic) | Moderate to High | Hydrogen bonding possible |

| Dimethyl Sulfoxide | High (aprotic) | High | Strong solvating properties |

| Dimethylformamide | High (aprotic) | High | Good for polar organic salts |

| Acetonitrile | Medium (aprotic) | Moderate | Limited by ionic character |

| Dichloromethane | Low (aprotic) | Low | Poor solvation of ionic species |

| Toluene | Low (aromatic) | Very Low | Incompatible with ionic nature |

| Hexane | Very low (aliphatic) | Insoluble | No interaction with polar salt |